molecular formula C16H18N2O2 B1302835 5-Isopropyl-5,6-dihydro-4h-pyrrolo[1,2-a]-[1,4]benzodiazepine-4-carboxylic acid CAS No. 849924-95-4

5-Isopropyl-5,6-dihydro-4h-pyrrolo[1,2-a]-[1,4]benzodiazepine-4-carboxylic acid

Cat. No.: B1302835
CAS No.: 849924-95-4
M. Wt: 270.33 g/mol
InChI Key: QPMOGDACEZZUSZ-UHFFFAOYSA-N
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Description

5-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine-4-carboxylic acid: is a complex organic compound with the molecular formula C16H18N2O2 and a molecular weight of 270.33 g/mol . This compound is part of the benzodiazepine family, which is known for its diverse pharmacological properties. The structure of this compound includes a pyrrolo[1,2-a][1,4]benzodiazepine core, which is a fused ring system combining pyrrole and benzodiazepine moieties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between an amine and a diketone.

    Cyclization: The intermediate product undergoes cyclization to form the pyrrolo[1,2-a][1,4]benzodiazepine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine-4-carboxylic acid: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine-4-carboxylic acid involves its interaction with specific molecular targets, such as GABA-A receptors . By binding to these receptors, the compound enhances the inhibitory effects of GABA (gamma-aminobutyric acid), leading to sedative and anxiolytic effects . The pathways involved include modulation of neurotransmitter release and inhibition of neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

IUPAC Name

5-propan-2-yl-4,6-dihydropyrrolo[1,2-a][1,4]benzodiazepine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11(2)18-10-12-6-3-4-7-13(12)17-9-5-8-14(17)15(18)16(19)20/h3-9,11,15H,10H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMOGDACEZZUSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2=CC=CC=C2N3C=CC=C3C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375575
Record name 5-(Propan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849924-95-4
Record name 5-(Propan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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